5α-Androstane: A Comprehensive Technical Guide to its Stereochemistry, Synthesis, and Biological Significance
5α-Androstane: A Comprehensive Technical Guide to its Stereochemistry, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5α-Androstane is a fundamental C19 steroidal hydrocarbon that serves as the backbone for a wide array of biologically active androgens. Its stereochemistry, particularly at the C5 position, dictates its three-dimensional structure and, consequently, its interaction with physiological targets. This technical guide provides an in-depth exploration of 5α-androstane, contrasting it with its 5β-isomer, and delves into its synthesis, metabolic pathways, and diverse physiological roles. The document is intended to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental methodologies, quantitative data, and visual representations of key biological processes.
Introduction: The Significance of Stereoisomerism in Androstanes
The androstane (B1237026) molecule, a saturated tetracyclic hydrocarbon, exists as two primary stereoisomers: 5α-androstane and 5β-androstane (also known as etiocholane).[1] The stereochemical distinction arises from the configuration of the hydrogen atom at the C5 position, which determines the fusion of the A and B rings of the steroid nucleus. In 5α-androstane, the A/B ring junction is in a trans configuration, resulting in a relatively planar and linear molecular structure.[2] Conversely, 5β-androstane possesses a cis A/B ring fusion, leading to a bent or V-shaped molecule.[2] This seemingly subtle structural variance has profound implications for the biological activity of androstane derivatives. The planar geometry of 5α-steroids allows for effective binding to and activation of the androgen receptor (AR), conferring androgenic properties.[2] In contrast, the bent structure of 5β-isomers generally hinders this interaction, rendering them non-androgenic.[2]
Physicochemical Properties
The fundamental physicochemical characteristics of 5α-androstane and its key derivative, 5α-androstane-3,17-dione, are crucial for understanding their pharmacokinetic and pharmacodynamic profiles.
| Property | 5α-Androstane | 5α-Androstane-3,17-dione | Source |
| Molecular Formula | C₁₉H₃₂ | C₁₉H₂₈O₂ | [3][4] |
| Molecular Weight | 260.5 g/mol | 288.43 g/mol | [3][4] |
| Physical State | Solid | Solid | [4][5] |
| Melting Point | 50-50.5 °C | 133.5 - 134.0 °C | [4][5] |
| Boiling Point | 336.0 ± 9.0 °C (Predicted) | 411.2 ± 38.0 °C (Predicted for 5β-isomer) | [4][5] |
| Solubility | Not specified | Poorly soluble in water; Soluble in ethanol, chloroform | [4] |
| logP (Predicted) | 7.6 | 3.64 (for 5β-isomer) | [3][4] |
| CAS Number | 438-22-2 | 846-46-8 | [1][6] |
Synthesis of 5α-Androstane and its Derivatives
The synthesis of 5α-androstane and its derivatives is a cornerstone of medicinal chemistry research in the field of androgens. Various synthetic routes have been developed, often starting from readily available steroid precursors.
General Synthetic Strategies
A common approach to synthesizing 5α-androstane derivatives involves the catalytic hydrogenation of a precursor with a double bond at the C4-C5 or C5-C6 position.[7][8] The choice of catalyst and reaction conditions can influence the stereochemical outcome of the A/B ring fusion.
Experimental Protocol: Synthesis of 5α-Androstane-3α,16α,17β-triol from 3β-Hydroxy-5-androsten-17-one
This protocol outlines a multi-step synthesis to produce a specific 5α-androstane derivative.[8]
Step 1: Catalytic Hydrogenation
-
Starting Material: 3β-hydroxy-5-androsten-17-one
-
Procedure: The starting material is subjected to catalytic hydrogenation to reduce the C5-C6 double bond, yielding 3β-hydroxy-5α-androstan-17-one.[8]
Step 2: Mitsunobu Reaction
-
Objective: Inversion of the stereochemistry at the C3 position.
-
Procedure: The 3β-hydroxy group is converted to a 3α-benzoyloxy group using the Mitsunobu reaction.[8]
Step 3: Enol Acetate (B1210297) Formation
-
Procedure: Treatment with isopropenyl acetate yields 5α-androsten-16-ene-3α,17-diol 3-benzoate 17-acetate.[8]
Step 4: Epoxidation
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Procedure: The enol acetate is treated with m-chloroperoxybenzoic acid (m-CPBA) to form an unstable epoxide intermediate, which rearranges to 3α,17-dihydroxy-5α-androstan-16-one 3-benzoate 17-acetate.[8]
Step 5: Reduction
-
Procedure: Lithium aluminum hydride (LiAlH₄) reduction of the 16-keto and 17-acetate groups yields the final product, 5α-androstane-3α,16α,17β-triol.[8]
Biological Activity and Physiological Roles
The biological functions of 5α-androstane derivatives are diverse and extend beyond simple androgenicity.
Androgenic Activity
5α-Androstane itself, despite lacking oxygen-containing functional groups, has been reported to possess androgenic activity.[1] However, its oxygenated metabolites are more potent and physiologically relevant. 5α-Androstanedione, for instance, is a metabolite of androstenedione (B190577) and exhibits androgenic effects.[6] The most potent endogenous androgen, dihydrotestosterone (B1667394) (DHT), is a 5α-reduced metabolite of testosterone.[9] The formation of DHT from testosterone, catalyzed by the enzyme 5α-reductase, is a critical step in amplifying the androgenic signal in many target tissues.[9]
Metabolic Pathways
5α-Androstane-3,17-dione is a central intermediate in androgen metabolism.[4] It is formed from androstenedione via the action of 5α-reductase and can be interconverted with DHT by 17β-hydroxysteroid dehydrogenase.[4]
Caption: Metabolic conversion of androstenedione to 5α-androstane-3,17-dione and its interconversion with DHT.
Non-Androgenic Roles and Signaling
Interestingly, some metabolites of 5α-androstane exhibit biological activities that are independent of the androgen receptor. For example, 5α-androstane-3β,17β-diol, a reduced form of 5α-androstane-3,17-dione, does not bind to the AR but has a high affinity for the estrogen receptor beta (ERβ).[4] This interaction can modulate gene expression and has been implicated in the regulation of the hypothalamic-pituitary-adrenal (HPA) axis, influencing stress reactivity.[10][11][12]
Caption: Signaling pathway of 5α-androstane-3β,17β-diol via Estrogen Receptor Beta (ERβ).
Experimental Workflows
The study of 5α-androstane and its derivatives often involves a series of interconnected experimental procedures, from synthesis to biological evaluation.
Caption: A generalized experimental workflow for the synthesis and biological evaluation of 5α-androstane derivatives.
Conclusion
5α-Androstane represents a critical scaffold in steroid biochemistry and medicinal chemistry. Its planar stereochemistry is a key determinant of androgenic activity, and its metabolites play multifaceted roles in human physiology. A thorough understanding of the synthesis, metabolism, and signaling pathways of 5α-androstane derivatives is essential for the development of novel therapeutics targeting androgen-related pathologies and other endocrine-mediated conditions. This guide has provided a foundational overview of these aspects, intended to support the ongoing research and development efforts in this important field.
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- 6. Androstanedione - Wikipedia [en.wikipedia.org]
- 7. prepchem.com [prepchem.com]
- 8. Synthesis of 5 alpha-androstane-3 alpha, 16 alpha, 17 beta-triol from 3 beta-hydroxy-5-androsten-17-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The role of 5alpha-reduction in steroid hormone physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. Frontiers | A Role for the Androgen Metabolite, 5alpha Androstane 3beta, 17beta Diol (3β-Diol) in the Regulation of the Hypothalamo-Pituitary–Adrenal Axis [frontiersin.org]
